molecular formula C9H18N2O B3044356 1-(4-Methylpiperazin-1-yl)butan-1-one CAS No. 10001-51-1

1-(4-Methylpiperazin-1-yl)butan-1-one

Cat. No.: B3044356
CAS No.: 10001-51-1
M. Wt: 170.25 g/mol
InChI Key: KZGIXRKCQDHVIX-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.252 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butanone group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)butan-1-one can be synthesized through the reaction of N-methylpiperazine with butyryl chloride . The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring allows for strong binding interactions, while the butanone group can participate in hydrogen bonding and other non-covalent interactions, enhancing its efficacy .

Comparison with Similar Compounds

    1-(4-Methylpiperazin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.

    1-(4-Methylpiperazin-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.

    1-(4-Methylpiperazin-1-yl)hexan-1-one: Similar structure but with an even longer carbon chain.

Uniqueness: 1-(4-Methylpiperazin-1-yl)butan-1-one is unique due to its balanced carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a preferred choice in various applications .

Properties

CAS No.

10001-51-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C9H18N2O/c1-3-4-9(12)11-7-5-10(2)6-8-11/h3-8H2,1-2H3

InChI Key

KZGIXRKCQDHVIX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C

Origin of Product

United States

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